1-(4-Iodophenyl)piperidin-2-one

描述

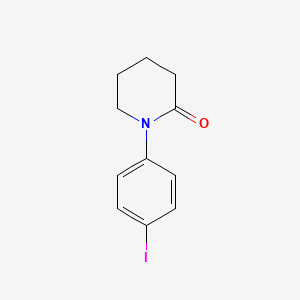

1-(4-Iodophenyl)piperidin-2-one is a halogenated piperidine derivative with the molecular formula C₁₁H₁₂INO. The presence of the iodine atom on the phenyl ring makes it a candidate for radioiodination, which can be used in in vivo imaging studies to track the distribution of σ receptors in the body.

准备方法

化学反应分析

1-(4-Iodophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form lactams under mild conditions using reagents such as sodium chlorite.

Substitution: The iodine substituent on the phenyl ring can undergo electrophilic aromatic substitution or be used in oxidative coupling reactions.

Cyclization: Cyclization reactions involving the piperidine ring can be performed using reagents like 1,5-dibromopentane and potassium carbonate.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂INO

- Molecular Weight : 253.12 g/mol

- Appearance : Light-yellow to yellow powder or crystals

The presence of the iodine atom on the phenyl ring enhances the compound's suitability for radioiodination, making it useful for in vivo imaging studies. Its structure allows it to interact with various biological targets, influencing their activity.

Scientific Research Applications

-

Medicinal Chemistry

- Synthesis of Anticoagulants : 1-(4-Iodophenyl)piperidin-2-one serves as a precursor in the synthesis of several pharmaceutical compounds, including apixaban, a blood coagulation factor Xa inhibitor. This compound plays a crucial role in the development of anticoagulant therapies, which are essential in preventing thromboembolic disorders .

- Biological Activity : The compound has been found to inhibit proteins such as blood coagulation factor Xa, demonstrating its potential therapeutic properties .

-

Radiolabeled Probes

- Imaging Sigma-1 Receptors : The iodine atom in this compound allows it to be used as a radiolabeled probe for imaging sigma-1 receptors (S1Rs), which are overexpressed in various cancers. Studies have shown that iodine-124 labeled derivatives can effectively visualize S1R overexpressing tumors using positron emission tomography (PET) imaging . This application is particularly significant for cancer research, as S1Rs are involved in pathways related to cell death and protein homeostasis.

-

Biochemical Research

- Enzyme Interactions : The compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it modulates cell signaling pathways and gene expression, affecting cellular metabolism . Its ability to bind to active sites of enzymes allows researchers to study the mechanisms underlying various biochemical processes.

- Cellular Effects : Research indicates that this compound can alter cellular functions by affecting gene expression related to the cell cycle, leading to changes in cell proliferation and apoptosis. These findings highlight its potential utility in exploring cellular responses to pharmacological agents.

作用机制

The mechanism of action of 1-(4-Iodophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as σ receptors. The iodine atom on the phenyl ring allows for radioiodination, enabling the compound to be tracked in biological systems. This makes it useful for studying receptor distribution and function in vivo.

相似化合物的比较

1-(4-Iodophenyl)piperidin-2-one can be compared with other halogenated piperidine derivatives, such as:

- 1-(4-Chlorophenyl)piperidin-2-one

- 1-(4-Bromophenyl)piperidin-2-one

- 1-(4-Fluorophenyl)piperidin-2-one

These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity and applications. For example, the iodine substituent in this compound makes it particularly suitable for radioiodination and in vivo imaging studies.

生物活性

1-(4-Iodophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 273.13 g/mol. The compound features a piperidinone structure with an iodine atom at the para position of the phenyl ring, which enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.13 g/mol |

| Melting Point | 118-120 °C |

| CAS Number | 385425-15-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a ligand for sigma-1 receptors, which are implicated in neuroprotection and modulation of various signaling pathways associated with neurodegenerative diseases .

Interaction with Sigma-1 Receptors

Recent research indicates that compounds targeting sigma-1 receptors can exhibit antidepressant and neuroprotective effects. For instance, sigma-1 receptor agonists have been shown to alleviate symptoms related to oxidative stress in neuronal cells, suggesting that this compound may possess similar therapeutic potential .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets:

- Antidepressant Activity : The compound has shown promise in modulating neurotransmitter systems, potentially influencing serotonin and dopamine pathways.

- Neuroprotective Effects : Studies indicate that it may protect against neuronal damage caused by oxidative stress, possibly through sigma-1 receptor activation .

In Vivo Studies

Preliminary in vivo studies have suggested that compounds structurally related to this compound can inhibit tumor growth in animal models. These findings highlight the potential for this compound in cancer therapeutics, particularly through mechanisms involving immune modulation .

Case Studies

- Antidepressant Efficacy : A study involving sigma-1 receptor ligands found that certain derivatives of piperidinone exhibited significant antidepressant-like effects in rodent models. The mechanism was linked to enhanced synaptic plasticity and reduced anxiety-like behaviors .

- Cancer Research : Another investigation into the anti-cancer properties of related compounds indicated that they could inhibit breast cancer cell proliferation through modulation of inflammatory pathways. This suggests a broader application for this compound in oncology .

属性

IUPAC Name |

1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDSTJMVOOOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625158 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385425-15-0 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the gem-dichlorination of 1-(4-Iodophenyl)piperidin-2-one in Apixaban synthesis?

A1: The research paper describes a novel process for the synthesis of Apixaban, a potent anticoagulant. The gem-dichlorination of this compound with Thionyl chloride is a key step in this process []. This reaction likely introduces two chlorine atoms on the piperidin-2-one ring, creating a reactive intermediate that facilitates further transformations towards the final Apixaban molecule. While the exact mechanism and subsequent steps are not detailed in the provided abstract, this specific transformation highlights the importance of this compound as a building block in the synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。